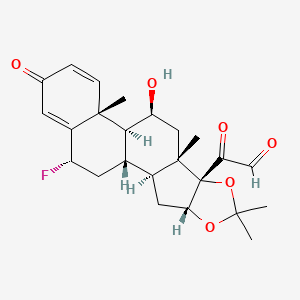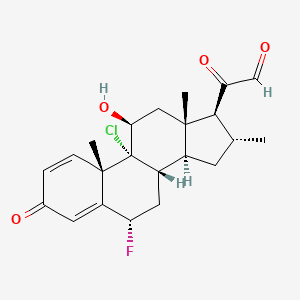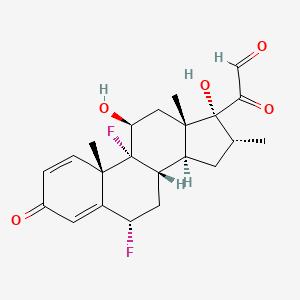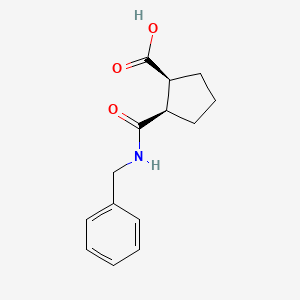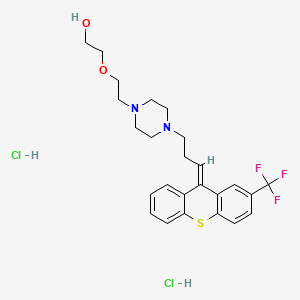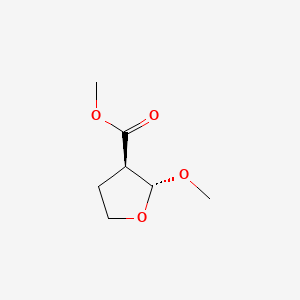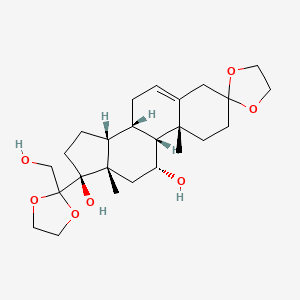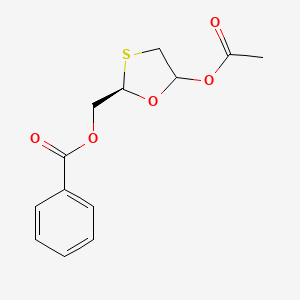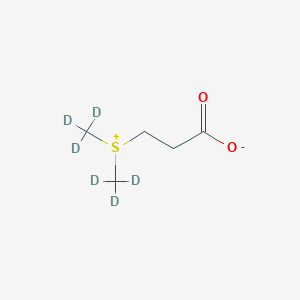
4-Nonyl Phenol-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nonyl Phenol-glucuronide is a chemical compound derived from the conjugation of 4-Nonylphenol with glucuronic acid. This compound is a metabolite of 4-Nonylphenol, which is known for its use in various industrial applications and its role as an endocrine disruptor. The glucuronide conjugate is formed in the body to facilitate the excretion of 4-Nonylphenol, making it more water-soluble and less toxic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nonyl Phenol-glucuronide typically involves the enzymatic conjugation of 4-Nonylphenol with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety from uridine diphosphate glucuronic acid to 4-Nonylphenol. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a biological metabolite. for research purposes, it can be synthesized using chemical methods that mimic the enzymatic process. This involves the use of chemical catalysts and controlled reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nonyl Phenol-glucuronide can undergo various chemical reactions, including:
Hydrolysis: The glucuronide bond can be hydrolyzed under acidic or basic conditions to release 4-Nonylphenol and glucuronic acid.
Oxidation: The phenolic group in 4-Nonylphenol can be oxidized to form quinones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Hydrolysis: 4-Nonylphenol and glucuronic acid.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
4-Nonyl Phenol-glucuronide has several scientific research applications, including:
Environmental Monitoring: Used as a biomarker to study the exposure and metabolism of 4-Nonylphenol in organisms.
Toxicology Studies: Helps in understanding the detoxification pathways and the impact of endocrine disruptors on health.
Pharmacokinetics: Used to study the metabolism and excretion of phenolic compounds in the body.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying phenolic compounds and their metabolites.
Wirkmechanismus
The primary mechanism of action of 4-Nonyl Phenol-glucuronide involves its role in the detoxification and excretion of 4-Nonylphenol. The glucuronidation process increases the water solubility of 4-Nonylphenol, facilitating its excretion through urine. This process is mediated by the enzyme UDP-glucuronosyltransferase, which transfers the glucuronic acid moiety to the phenolic hydroxyl group of 4-Nonylphenol.
Vergleich Mit ähnlichen Verbindungen
4-Nonylphenol: The parent compound, known for its industrial applications and endocrine-disrupting properties.
4-Nonylphenol Ethoxylates: Used as non-ionic surfactants in various products.
4-tert-Octylphenol: Another alkylphenol with similar applications and environmental concerns.
Uniqueness: 4-Nonyl Phenol-glucuronide is unique in its role as a metabolite that facilitates the excretion of 4-Nonylphenol. Unlike its parent compound and other similar alkylphenols, it is more water-soluble and less toxic, making it an important compound for studying the detoxification pathways of phenolic compounds.
Eigenschaften
CAS-Nummer |
207725-23-3 |
|---|---|
Molekularformel |
C₂₁H₃₂O₇ |
Molekulargewicht |
396.47 |
Synonyme |
β-D-Glucopyranosiduronic acid 4-Nonylphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)
